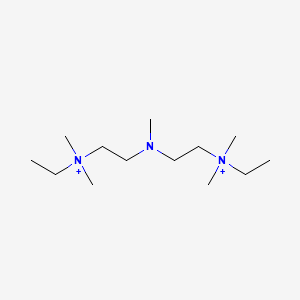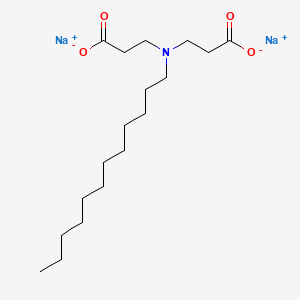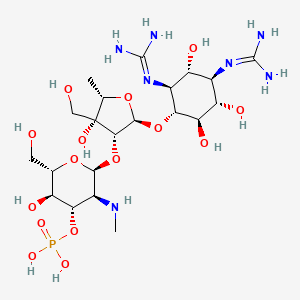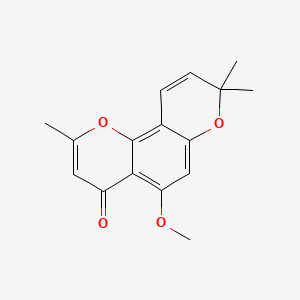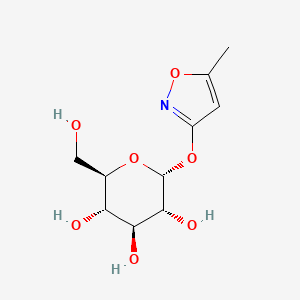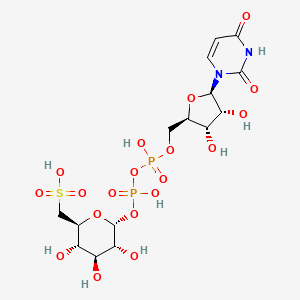
Annotine
Übersicht
Beschreibung
Annotine is a naturally occurring alkaloid found in the leaves of the Mitragyna speciosa tree, which is native to Southeast Asia. It has been used for centuries in traditional medicine to treat a variety of ailments. In recent years, Annotine has gained popularity as a research tool due to its unique properties and potential applications in the scientific field.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects : Annotine can influence the maturation of dendritic cells (DCs) and their interaction with CD4(+) T cells. In a study, DCs matured in the presence of annotine secreted less of certain pro-inflammatory cytokines and more of IL-10, leading to a shift towards a Th2/Treg phenotype in allogeneic CD4(+) T cells. This implies that annotine could play a role in developing treatments for Th1- and Th17-mediated inflammatory diseases (Hardardottir, Olafsdottir, & Freysdottir, 2015).
Chemical Structure and Bioactivity : Research has focused on elucidating the chemical structure of annotine, revealing that it is pentacyclic and contains a tertiary hydroxyl group, a lactone function, a tertiary nitrogen atom, and a dialkylated double bond. Such detailed structural information is crucial for understanding the bioactive potential of annotine and guiding further chemical modifications for pharmaceutical applications (Szarek, Adams, Curcumelli-Rodostamo, & Maclean, 1964).
Functional Group Analysis : Additional studies have explored the functional groups of annotine, further contributing to our understanding of its chemical properties. Annotine has been identified to possess a double bond, a carbonyl group, an hydroxyl function, and an inert oxygen, possibly in an ether linkage, which are significant for its pharmacological potential (Perry & Maclean, 1956).
Acetylcholinesterase Inhibitory Activity : Annotine has been studied for its inhibitory activity against acetylcholinesterase, an enzyme linked with neurodegenerative diseases. However, it does not inhibit acetylcholinesterase as some other lycopodium alkaloids do, indicating a distinct mechanism of action that could be relevant in neuropharmacology (Halldorsdottir, Jaroszewski, & Olafsdottir, 2010).
NMR Spectroscopy Analysis : NMR spectroscopy has been employed to verify the structure of annotine. This approach is critical for confirming molecular structures and plays an essential role in the development of new drugs and understanding their interaction mechanisms (Hughes, Gerard, & Maclean, 1989).
Eigenschaften
IUPAC Name |
(1S,2S,10S,11R,13R)-10-hydroxy-16-methyl-14-oxa-6-azapentacyclo[8.7.0.01,6.02,13.011,16]heptadec-8-en-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-14-9-15-10-4-2-6-17(15)7-3-5-16(15,19)12(14)8-11(10)20-13(14)18/h3,5,10-12,19H,2,4,6-9H2,1H3/t10-,11-,12-,14?,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZRLGLWPJJDGC-KPYWPBPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC34C5CCCN3CC=CC4(C1CC5OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C[C@@]34[C@@H]5CCCN3CC=C[C@@]4([C@@H]1C[C@H]5OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331834 | |
| Record name | Annotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Annotine | |
CAS RN |
5096-59-3 | |
| Record name | Annotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



